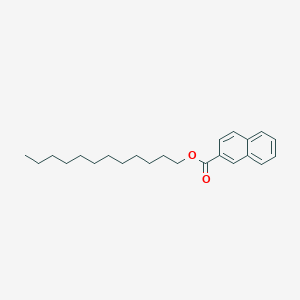

Dodecyl naphthalene-2-carboxylate

Description

Dodecyl naphthalene-2-carboxylate is an ester derivative of naphthalene-2-carboxylic acid, where the carboxylic acid group at the 2-position of the naphthalene ring is esterified with a dodecyl (C12) alcohol. Its molecular formula is C23H28O2, with a molecular weight of 340.24 g/mol (calculated) and a high hydrophobicity (LogP ≈ 7.00) .

Properties

CAS No. |

113603-08-0 |

|---|---|

Molecular Formula |

C23H32O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

dodecyl naphthalene-2-carboxylate |

InChI |

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-13-18-25-23(24)22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3 |

InChI Key |

LDBZNGNKXVAWMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl naphthalene-2-carboxylate can be synthesized through the esterification of naphthalene-2-carboxylic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl naphthalene-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield naphthalene-2-carboxylic acid and dodecanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the naphthalene ring, leading to the formation of naphthoquinones.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: Naphthalene-2-carboxylic acid and dodecanol.

Oxidation: Naphthoquinones and other oxidized derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Dodecyl naphthalene-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological assays and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the production of detergents, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of dodecyl naphthalene-2-carboxylate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Sodium Naphthalene-2-Carboxylate (CAS 700-038-4)

4-Chloro-N-[2-(Dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide

- Structure : An amide derivative with a dodecyloxy group and chlorine/hydroxyl substituents on the naphthalene ring.

- Properties : The amide group enhances hydrogen bonding and thermal stability compared to esters. The LogP is unreported but expected to be similar to dodecyl naphthalene-2-carboxylate due to the dodecyl chain.

- Applications: Potential use in pharmaceuticals or agrochemicals due to its functionalized aromatic core .

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

- Structure : Naphthalene derivatives with a single methyl substituent.

- Properties : Less polar than carboxylate esters, with higher volatility. Toxicological studies show that 2-methylnaphthalene is metabolized more slowly than naphthalene but causes similar lung lesions in acute exposure scenarios .

- Applications : Used in dye synthesis, solvents, and moth repellents. Their toxicity profiles differ significantly from this compound due to the absence of a polar ester group .

Alkynyl Naphthalene Derivatives (e.g., 2-(p-Tolylethynyl)naphthalene)

- Structure : Naphthalene with ethynyl (alkyne) substituents.

- Properties : High rigidity and conjugation, leading to applications in optoelectronics. Synthesized via palladium-catalyzed coupling reactions, a method that could theoretically apply to this compound with modified precursors .

Data Table: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C23H28O2 | 340.24 | 7.00 | Ester, naphthalene | Surfactants, polymer additives |

| Sodium naphthalene-2-carboxylate | C11H7NaO2 | 202.16 | N/A | Carboxylate salt | Corrosion inhibition, stabilizers |

| 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide | C29H32ClNO3 | 490.02 | N/A | Amide, dodecyloxy | Pharmaceuticals, agrochemicals |

| 2-Methylnaphthalene | C11H10 | 142.20 | 3.62 | Methyl, naphthalene | Solvents, moth repellents |

Research Findings and Implications

- Hydrophobicity and Surfactant Potential: The high LogP of this compound suggests utility in non-polar formulations, similar to sodium dodecyl sulfate (SDS) but with a naphthalene core instead of a sulfate group. Studies on SDS micelles show that additives with aromatic groups (e.g., naphthalene derivatives) alter crystallization kinetics, implying that this compound could modulate micellar behavior in surfactant systems .

- Synthetic Flexibility : Palladium-catalyzed coupling methods used for alkynyl naphthalenes could be adapted to synthesize this compound derivatives with tailored substituents for specific industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.